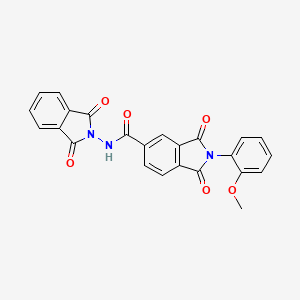![molecular formula C17H13FN2O B5213760 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of pyrazole derivatives and is widely used in various research studies.
Wirkmechanismus
The mechanism of action of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is not fully understood. However, it has been found to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone also exhibits anti-oxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone also exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development studies. However, 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has some limitations as well. It is highly reactive and can undergo chemical transformations in the presence of certain solvents and reagents. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is also relatively unstable and can degrade over time, making it difficult to store for long periods.
Zukünftige Richtungen
There are several future directions for research on 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone. One area of interest is the development of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone-based drugs for the treatment of various diseases such as cancer and Alzheimer's. Another area of interest is the study of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone's mechanism of action and its interactions with other molecules in the body. Additionally, the development of new synthetic methods for 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Synthesemethoden
The synthesis of 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is a complex process that involves several steps. The most common method of synthesizing 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is through the reaction of 6-fluoro-3-biphenylboronic acid and 1H-pyrazole-3-carbaldehyde in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has a wide range of scientific research applications. It is primarily used as a research tool in the field of medicinal chemistry. 1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been used in the development of novel drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Eigenschaften
IUPAC Name |
1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11(21)12-5-6-16(18)15(10-12)13-3-2-4-14(9-13)17-7-8-19-20-17/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKHLFESSBBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-6-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5213688.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-2-naphthylacetamide](/img/structure/B5213693.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5213696.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)